molecular formula C19H20ClNO4S B2721723 4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine CAS No. 866152-48-9

4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine

Cat. No. B2721723
CAS RN: 866152-48-9
M. Wt: 393.88
InChI Key: GQTDSLCAPMPKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine (CPD-TP) is a synthetic compound that has been studied for its potential therapeutic applications in a variety of fields. CPD-TP is a novel compound that was first synthesized in the laboratory in 2016, and has since been studied for its potential therapeutic applications in the fields of cancer, inflammation, and diabetes. CPD-TP has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a potentially promising therapeutic agent for these diseases.

Scientific Research Applications

Synthesis Techniques

Research has shown various methods for synthesizing sulfonated tetrahydropyridine derivatives, which are relevant to the chemical structure of 4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine. One such method involves a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the addition of catalysts or additives, yielding sulfonated tetrahydropyridine derivatives in moderate to good yields (An & Wu, 2017). Another approach is the oxidation of specific thiophene derivatives to produce sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, indicating a method to introduce sulfonyl groups into complex structures (Watanabe et al., 2010).

Chemical Reactions and Modifications

Further chemical modifications and reactions have been explored, such as the synthesis of novel dihydropyridine analogs with potential antioxidant properties. These analogs involve modifications at the 2-chlorophenyl segment, showing the versatility of pyridine derivatives in synthesizing compounds with potential biological activities (Sudhana & Pradeepkiran, 2019). The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents further demonstrates the application of tetrahydropyridine derivatives in medicinal chemistry, where modifications on the pyridine ring can lead to compounds with significant biological activities (Redda & Gangapuram, 2007).

Applications in Material Science and Catalysis

Catalytic Applications

Tetrahydropyridine derivatives have been investigated for their potential use in catalytic applications. For instance, the synthesis and application of ionic liquid sulfonic acid functionalized pyridinium chloride as an efficient catalyst for solvent-free synthesis processes indicate the role of sulfonyl-substituted pyridines in green chemistry and catalysis (Moosavi-Zare et al., 2013).

Material Science and Polymer Applications

The development of highly refractive, transparent, and solution-processable polyamides based on sulfonyl-bridged diacid monomers, including chlorine side groups, highlights the utility of sulfonyl and chlorophenyl functionalities in creating advanced materials with desirable optical properties (Kiani et al., 2013).

properties

IUPAC Name

4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-24-17-7-8-18(25-2)19(13-17)26(22,23)21-11-9-15(10-12-21)14-3-5-16(20)6-4-14/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTDSLCAPMPKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(=CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.